![molecular formula C13H15ClN2OS B448828 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide CAS No. 351013-93-9](/img/structure/B448828.png)
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is a chemical compound with the molecular formula C13H15ClN2OS . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cycloocta[b]thiophen ring attached to an acetamide group via a nitrogen atom. The acetamide group is further substituted with a chlorine atom and a cyano group .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The average mass of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is 282.789 Da and its monoisotopic mass is 282.059357 Da .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Chloro-N-(3-Cyano-4,5,6,7,8,9-Hexahydrocycloocta[b]thien-2-yl)acetamide Applications
The compound 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide, also known by its other names, is a molecule with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different domains:
Proteomics Research: This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions . The specific interactions with proteins and its role in protein synthesis can be pivotal for understanding cellular processes.
Pharmaceutical Development: Due to its structural complexity, this compound may serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Its unique molecular framework could be beneficial in creating novel therapeutic agents.
Material Science: The thiophene moiety within its structure suggests that it could be used in the development of organic semiconductors. Thiophenes are known for their electronic properties, making them suitable for constructing advanced materials.
Chemical Synthesis: In synthetic chemistry, this compound could be employed as a building block for the construction of more complex molecules. Its chloro and cyano groups are reactive sites that can undergo various chemical transformations.
Biological Studies: The compound’s ability to interact with biological systems may make it a candidate for studying enzyme inhibition or receptor binding in biochemical pathways.
Antimicrobial Research: Related thiophene compounds have shown antimicrobial activity . This suggests that 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide could be explored for its efficacy against bacteria and other pathogens.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-7-12(17)16-13-10(8-15)9-5-3-1-2-4-6-11(9)18-13/h1-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMJKPWFXZFPDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(Z)-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B448745.png)
![N'-[2-(benzyloxy)benzylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B448746.png)
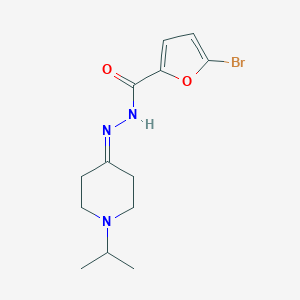
![1-(4-chlorobenzyl)-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide](/img/structure/B448749.png)
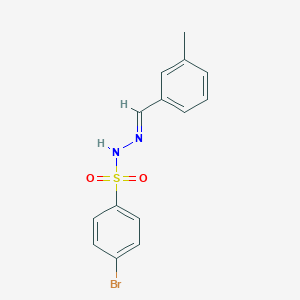
![Ethyl 4-methyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B448757.png)
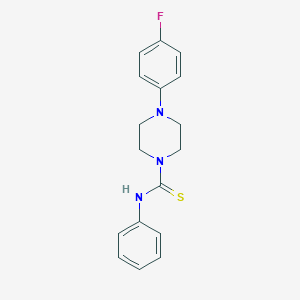
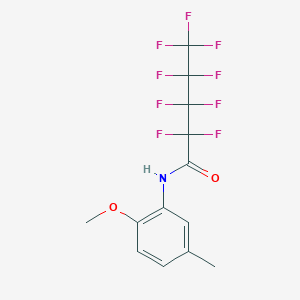
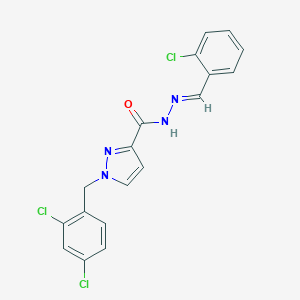
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B448764.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-3-methoxybenzohydrazide](/img/structure/B448765.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1-[4-(4-nitrophenyl)piperazin-1-yl]nonan-1-one](/img/structure/B448766.png)
![N'-(3-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448768.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B448769.png)